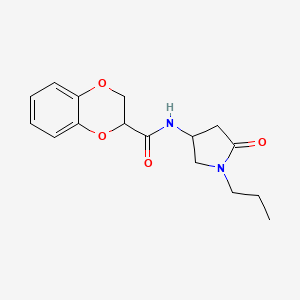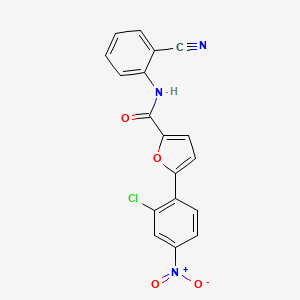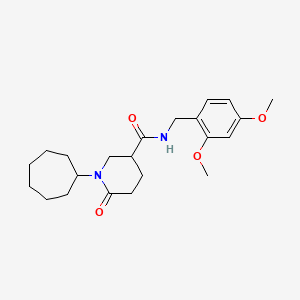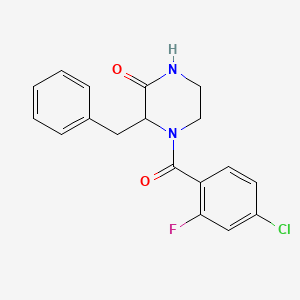![molecular formula C13H13ClFN3O B5977870 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5977870.png)
2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone is a compound that belongs to the pyrimidinone family. It is a synthetic chemical that has been widely used in scientific research for its potential therapeutic properties. This compound is known for its ability to inhibit the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells. Additionally, this compound has been found to inhibit the activity of certain receptors in the body, including the adenosine A2A receptor. This receptor is involved in the regulation of inflammation and has been implicated in several inflammatory diseases.
Biochemical and Physiological Effects:
2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has several biochemical and physiological effects in the body. In cancer research, this compound has been found to induce cell death in cancer cells, which can lead to the regression of tumors. Additionally, this compound has been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. In neurological research, this compound has been found to have potential as a treatment for neurodegenerative disorders, as it can prevent the accumulation of toxic proteins in the brain.
实验室实验的优点和局限性
The advantages of using 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments include its well-established synthesis method, its ability to inhibit the activity of certain enzymes and receptors, and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other enzymes or receptors in the body, which could lead to unintended consequences. Additionally, the optimal dosage and administration of this compound may vary depending on the specific disease or condition being studied.
未来方向
There are several future directions for research on 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone. One direction is to further investigate its potential as a treatment for cancer, inflammation, and neurological disorders. This could involve testing the compound in preclinical and clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the mechanism of action of this compound in more detail, including its effects on specific enzymes and receptors in the body. Finally, future research could focus on developing new analogs of this compound with improved potency and selectivity for specific diseases or conditions.
合成方法
The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone involves several chemical reactions. The starting materials for the synthesis are 3-chloro-4-fluoroaniline, propylamine, and ethyl acetoacetate. These compounds are reacted together in the presence of a catalyst to form the final product. The synthesis method for this compound is well-established and has been optimized for maximum yield and purity.
科学研究应用
2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to have activity against several diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce cell death. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, which are involved in many inflammatory diseases. In neurological research, this compound has been found to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O/c1-2-3-8-7-12(19)18-13(16-8)17-9-4-5-11(15)10(14)6-9/h4-7H,2-3H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCRIXABJLALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chloro-4-fluorophenyl)amino)-6-propylpyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5977788.png)
![1,1'-{4-[5-(4-fluorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone](/img/structure/B5977793.png)


![2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5977819.png)
![N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5977825.png)
![2,4-dichloro-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5977831.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977832.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977839.png)


![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5977856.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5977864.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5977887.png)